Thiazol-2-ylmethanamine hydrochloride

Descripción general

Descripción

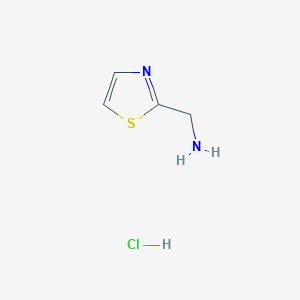

Thiazol-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction typically proceeds as follows:

- Thiazole is reacted with formaldehyde in the presence of hydrochloric acid to form thiazol-2-ylmethanol.

- Thiazol-2-ylmethanol is then treated with ammonium chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: Thiazol-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiazol-2-ylmethanone.

Reduction: Reduction reactions can convert it into thiazol-2-ylmethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Thiazol-2-ylmethanone.

Reduction: Thiazol-2-ylmethanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

Thiazol-2-ylmethanamine hydrochloride serves as a critical building block in the synthesis of numerous pharmaceuticals. Its ability to effectively cross the blood-brain barrier makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that derivatives of thiazole compounds exhibit properties beneficial for treating conditions such as Alzheimer's disease, pain management, and other neurodegenerative diseases .

Case Study: Anti-inflammatory Properties

Recent studies have synthesized thiazole derivatives that act as selective COX-2 inhibitors, demonstrating significant potential for anti-inflammatory treatments. For instance, compounds derived from this compound showed promising results in inhibiting inflammatory pathways, with specific derivatives exhibiting low IC50 values in bioassays .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural chemistry, this compound is utilized to improve the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations enhances the absorption and retention of active ingredients within plant systems, thereby increasing their effectiveness against pests and diseases .

Biochemical Research

Studies on Enzyme Inhibition

Researchers employ this compound in biochemical studies to investigate enzyme inhibition and receptor binding interactions. This compound aids in understanding complex biochemical pathways and drug interactions, providing insights into potential therapeutic targets .

Case Study: Molecular Docking Studies

Molecular docking studies involving thiazole derivatives have revealed their interactions with various biological targets. For example, studies demonstrated that certain thiazole-based compounds could effectively bind to COX and LOX enzymes, suggesting their potential use in developing new anti-inflammatory drugs .

Material Science

Development of Novel Materials

this compound is also explored in material science for creating polymers with enhanced thermal and mechanical properties. These materials have applications across various industries, including electronics and construction, where improved material performance is critical .

Diagnostic Tools

Potential in Medical Imaging

The compound is being investigated for its role in developing diagnostic agents that enhance imaging techniques used in medical settings. Improved imaging accuracy can lead to better disease detection and monitoring outcomes .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of thiazol-2-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Thiazol-2-ylmethanamine hydrochloride can be compared with other thiazole derivatives such as:

- Thiazol-2-ylmethanamine dihydrochloride

- (5-Bromo-4-methylthiazol-2-yl)methanamine

- Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Actividad Biológica

Thiazol-2-ylmethanamine hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen, which contribute to their unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C4H7ClN2S

- Molecular Weight : 150.63 g/mol

- CAS Number : 850852-85-6

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Interaction : It acts as a substrate for monoamine oxidase (MAO), an enzyme involved in the oxidative deamination of monoamines. This interaction leads to the production of hydrogen peroxide and ammonia, influencing cellular redox states and signaling pathways.

- Cell Signaling Pathways : The compound activates the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. This activation can enhance cognitive functions and reduce anxiety-like behaviors in animal models.

- Antimicrobial Activity : Thiazole derivatives, including this compound, have shown promising antimicrobial and antifungal properties, making them potential candidates for treating infections .

Biological Activities

The biological activities of this compound encompass various domains:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Inhibition of Lysyl Oxidase (LOX) : Thiazole derivatives have been identified as inhibitors of LOX, an enzyme implicated in tumor progression. Inhibiting LOX can delay tumor growth and metastasis, making it a target for cancer therapies .

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is vital for protecting cells from damage associated with various diseases, including cancer .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects through its interaction with MAO, which may improve cognitive functions and offer therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of this compound on different cell lines:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| HepG2 | 10.5 | Anticancer activity | |

| Jurkat | 1.98 | Cytotoxic effect | |

| MCF-7 | 15.0 | Antiproliferative activity |

These findings indicate that this compound can effectively inhibit cell proliferation in various cancer cell lines.

Metabolic Pathways

The metabolism of this compound involves phase I and phase II metabolic reactions:

- Phase I : The compound undergoes oxidation by cytochrome P450 enzymes.

- Phase II : Conjugation reactions occur, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Propiedades

IUPAC Name |

1,3-thiazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJCCSYSPIKAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655067 | |

| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850852-85-6 | |

| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.